Ethylmercurithiosalicylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylmercurithiosalicylic acid typically involves the reaction of mercuric chloride with an ethylmagnesium bromide Grignard reagent to form halogenated ethylmercury . This intermediate then reacts with sodium thiosalicylate under nitrogen gas protection and a pH greater than 8-9 to yield crude this compound . The crude product is then refined to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylmercurithiosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury oxide and other by-products.
Reduction: Reduction reactions can convert it back to its elemental mercury form.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperature and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include mercury oxide, elemental mercury, and substituted derivatives of this compound .
Scientific Research Applications
Ethylmercurithiosalicylic acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of ethylmercurithiosalicylic acid involves its ability to bind to sulfhydryl groups in proteins and enzymes, inhibiting their activity . It can also activate inositol triphosphate calcium channels on the membranes of the endoplasmic reticulum, leading to the regulation of various cellular functions . The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Ethylmercurithiosalicylic acid is often compared with other organomercury compounds such as methylmercury and phenylmercuric acetate . Unlike methylmercury, which is highly toxic and accumulates in the food chain, this compound is metabolized more rapidly and has a different toxicokinetic profile . Phenylmercuric acetate, another similar compound, is also used as a preservative but has different chemical properties and applications .
List of Similar Compounds
- Methylmercury
- Phenylmercuric acetate
- Mercurochrome
This compound stands out due to its unique combination of antiseptic properties and relatively rapid metabolism compared to other organomercury compounds .
Properties
CAS No. |
148-61-8 |
---|---|
Molecular Formula |
C9H10HgO2S |
Molecular Weight |
382.83 g/mol |
IUPAC Name |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
InChI Key |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
Isomeric SMILES |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
148-61-8 736071-66-2 |
|
Synonyms |
2-(ethylmercuriothio)benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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